

Gadosircoclamide: A Performance Benchmark Against Industry-Standard Gadolinium-Based Contrast Agents

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Compound of Interest

Compound Name: *Gadosircoclamide*

Cat. No.: *B15550440*

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This guide provides a comparative analysis of **Gadosircoclamide**, a novel macrocyclic gadolinium-based contrast agent (GBCA), against established industry standards. The performance of **Gadosircoclamide** is evaluated based on key metrics of efficacy and safety, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals working with magnetic resonance imaging (MRI).

Introduction to Gadolinium-Based Contrast Agents (GBCAs)

GBCAs are essential tools in clinical MRI, enhancing the signal of tissues and improving diagnostic accuracy.[1][2] These agents work by shortening the longitudinal (T1) and transverse (T2) relaxation times of water protons in their vicinity.[3][4] The effectiveness of a T1 agent is quantified by its relaxivity (r1), which measures the extent to which it can increase the relaxation rate of water protons.[4]

The chemical structure of the chelating ligand, which encapsulates the toxic gadolinium ion (Gd3+), is a critical determinant of the agent's stability and safety profile.[5][6] GBCAs are broadly classified into two structural categories: linear and macrocyclic. Macrocyclic agents are known for their higher kinetic stability, which minimizes the release of free Gd3+ into the body.

[2][7] This is a crucial safety consideration due to the association of free gadolinium with conditions like nephrogenic systemic fibrosis (NSF) and gadolinium deposition in tissues.[1][6]

Gadosircoclamide is a next-generation, non-ionic, macrocyclic GBCA designed to offer high relaxivity and an excellent safety profile, comparable or superior to existing gold-standard agents.

Comparative Performance Analysis

The performance of **Gadosircoclamide** is benchmarked against two widely used macrocyclic GBCAs: Gadobutrol and Gadoterate Meglumine. These agents are recognized for their high stability and established clinical safety.[6]

Relaxivity and Efficacy

Higher r1 relaxivity allows for greater contrast enhancement at a given dose.[5] The protein-binding capacity of some agents can also influence their relaxivity in biological environments.[5]

Table 1: Comparative Relaxivity of GBCAs

Contrast Agent	Type	r1 Relaxivity in Plasma (1.5T, 37°C) [mM ⁻¹ s ⁻¹]	r1 Relaxivity in Water (1.5T, 37°C) [mM ⁻¹ s ⁻¹]
Gadosircoclamide (Hypothetical)	Macrocyclic, Non-ionic	5.2	4.8
Gadobutrol	Macrocyclic, Non-ionic	5.0	4.6
Gadoterate Meglumine	Macrocyclic, Ionic	3.6	3.5
Gadobenate Dimeglumine	Linear, Ionic	9.7	5.8

Note: Data for Gadobutrol, Gadoterate Meglumine, and Gadobenate Dimeglumine are based on published values. Data for **Gadosircoclamide** is hypothetical to illustrate a competitive profile.

Safety and Tolerability Profile

The safety of GBCAs is paramount, with a focus on minimizing adverse drug reactions (ADRs) and the long-term risks of gadolinium retention.

Table 2: Comparative Safety Profile

Contrast Agent	Incidence of ADRs (All)	Incidence of Serious ADRs	Key Safety Considerations
Gadosircoclamide (Hypothetical)	0.6%	0.01%	Low potential for gadolinium release due to high kinetic stability.
Gadobutrol	0.7% [7]	0.02% [7]	Well-tolerated in adults and children, including those with renal or hepatic impairment. [8]
Gadoterate Meglumine	Not specified, but generally low	Not specified, but generally low	High molecular stability minimizes the risk of gadolinium release. [1]

Note: ADR incidences for Gadobutrol are from a large-scale, non-interventional study.[\[7\]](#) Data for **Gadosircoclamide** is hypothetical.

Experimental Protocols

The following are standardized methodologies for evaluating the performance of MRI contrast agents.

Measurement of Relaxivity

Objective: To determine the longitudinal (r1) and transverse (r2) relaxivity of the contrast agent.

Methodology:

- A series of dilutions of the contrast agent in a relevant medium (e.g., purified water or human plasma) are prepared.
- The samples are placed in a phantom and imaged using an MRI scanner at a specific field strength (e.g., 1.5T or 3T) and temperature (e.g., 37°C).
- T1 and T2 relaxation times are measured for each sample concentration using appropriate pulse sequences (e.g., inversion recovery for T1 and spin-echo for T2).
- The relaxation rates ($1/T1$ and $1/T2$) are plotted against the concentration of the contrast agent.
- The slope of the resulting linear regression represents the relaxivity ($r1$ or $r2$) in units of $\text{mM}^{-1}\text{s}^{-1}$.

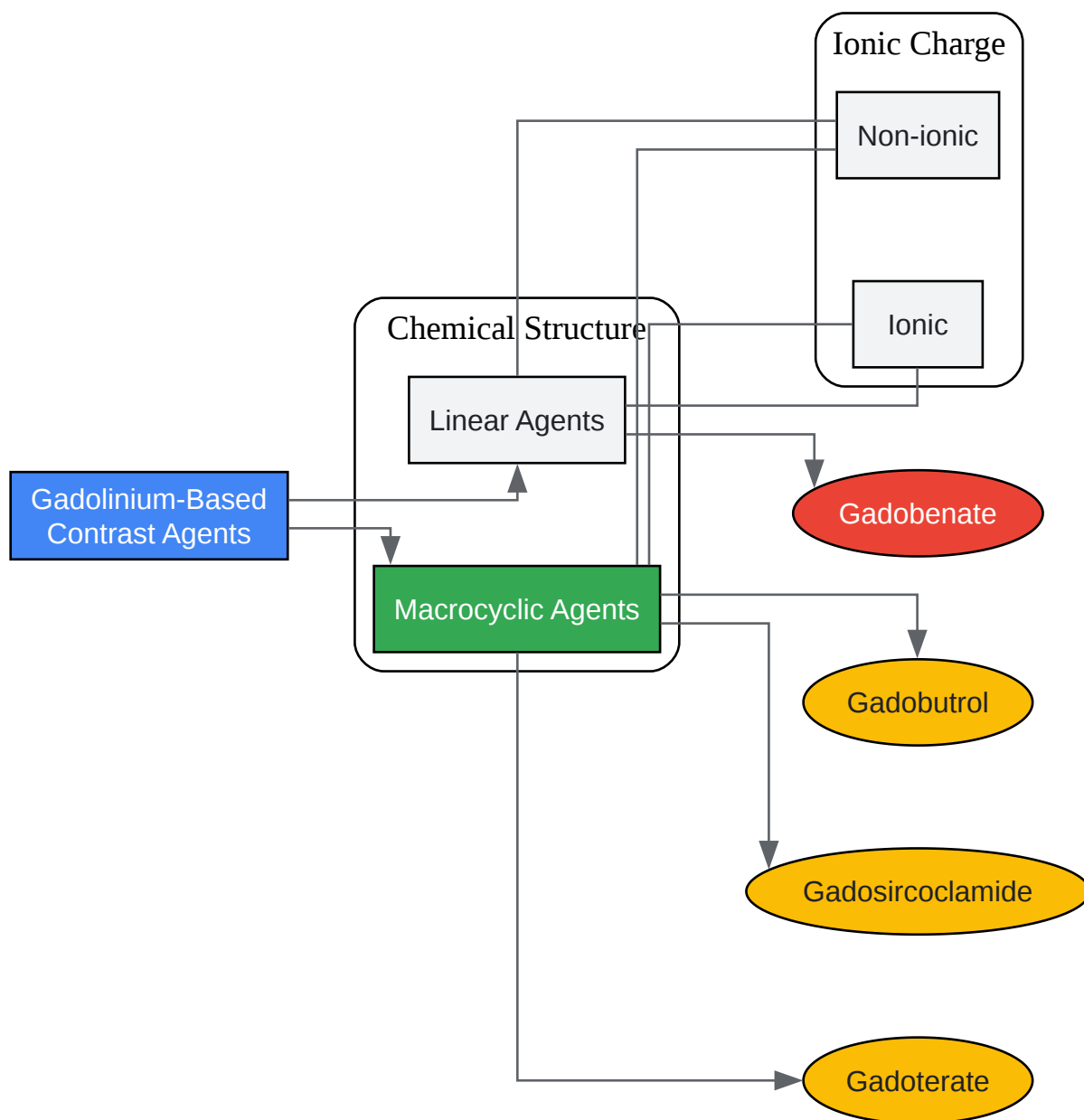
Assessment of in vivo Stability and Gadolinium Retention

Objective: To evaluate the dissociation of the gadolinium chelate and the potential for tissue deposition in a preclinical model.

Methodology:

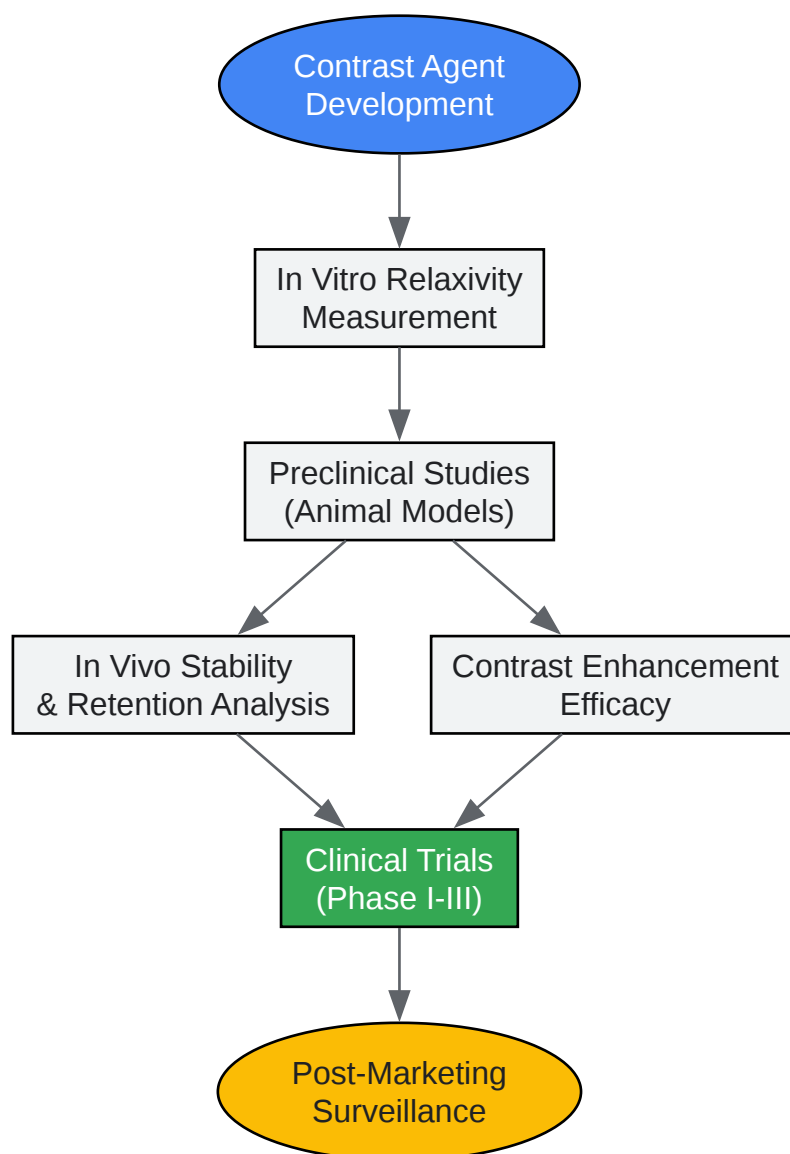
- A cohort of healthy rodents (e.g., rats) is administered a clinically relevant dose of the contrast agent via intravenous injection.
- Urine and fecal samples are collected over a defined period (e.g., 7 days) to determine the excretion profile.
- At the end of the study period, animals are euthanized, and key tissues (e.g., kidney, liver, bone, brain) are harvested.
- The concentration of gadolinium in the excreta and tissue samples is quantified using inductively coupled plasma mass spectrometry (ICP-MS).
- Lower levels of retained gadolinium in tissues are indicative of higher in vivo stability of the contrast agent.

Visualized Pathways and Workflows



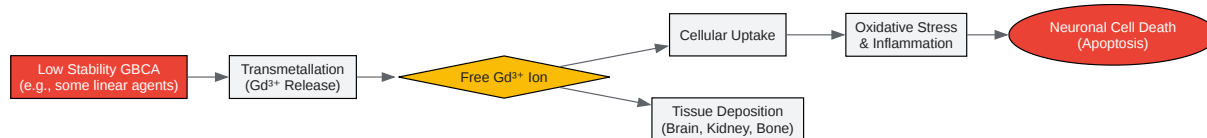
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Caption: Classification of Gadolinium-Based Contrast Agents.



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Caption: Workflow for MRI Contrast Agent Evaluation.



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Caption: Simplified Pathway of Gadolinium-Induced Toxicity.

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